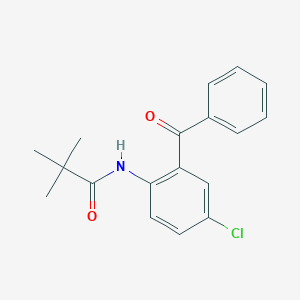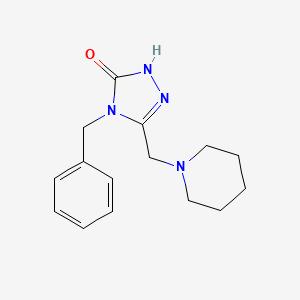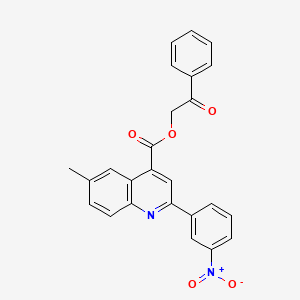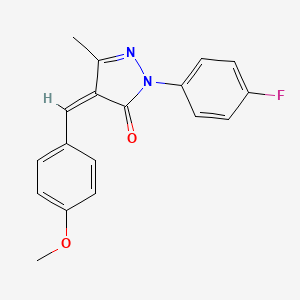![molecular formula C27H24N2O2 B3909457 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B3909457.png)
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone
説明
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been developed for use in cancer treatment. AQ4N is a bioreductive agent, meaning that it is activated in hypoxic (low oxygen) conditions, which are often present in solid tumors. Once activated, AQ4N produces a cytotoxic metabolite that can kill cancer cells.
作用機序
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is activated in hypoxic conditions by the enzyme NADPH:cytochrome P450 reductase, which is overexpressed in many solid tumors. Once activated, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone produces a cytotoxic metabolite that can kill cancer cells. The mechanism of action of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is complex and involves multiple pathways, including the induction of apoptosis (programmed cell death) and the inhibition of DNA repair mechanisms.
Biochemical and Physiological Effects
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has also been shown to modulate the immune system, enhancing the body's ability to fight cancer.
実験室実験の利点と制限
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone is also highly selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has some limitations. It is not effective in normoxic conditions, and its activation requires the presence of the enzyme NADPH:cytochrome P450 reductase, which may limit its effectiveness in certain types of cancer.
将来の方向性
There are several future directions for the study of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone. One area of research is the development of new prodrugs that can be activated in different ways, such as by other enzymes or by light. Another area of research is the combination of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further clinical trials to determine the safety and efficacy of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone in the treatment of various types of cancer.
科学的研究の応用
1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including breast, lung, colon, and prostate cancer. 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone has also been shown to enhance the effectiveness of radiation therapy and chemotherapy. Clinical trials of 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone are ongoing, and the drug has shown potential as a treatment for glioblastoma, a type of brain cancer.
特性
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26-21-11-4-5-12-22(21)27(31)25-23(26)13-6-14-24(25)29-18-16-28(17-19-29)15-7-10-20-8-2-1-3-9-20/h1-14H,15-19H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWGVFPVPZFWBA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B3909380.png)
![methyl 4-[bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]benzoate](/img/structure/B3909385.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-phenylpropylidene)propanohydrazide](/img/structure/B3909395.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3909398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3909403.png)
![N-benzyl-5-cyano-6-{[(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-7-carboxamide](/img/structure/B3909411.png)


![N-[1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3909441.png)



![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3909482.png)
![4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909490.png)